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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-
Carvomenthone, a naturally occurring monoterpenoid. Due to the limited availability of specific
experimental data for the (-)-enantiomer in publicly accessible literature, this guide presents
available data for carvomenthone (racemate or unspecified stereochemistry) and provides
context through general spectroscopic principles and data for related compounds. The
methodologies for obtaining such data are also detailed to aid in experimental design and data
interpretation.

Data Presentation

The following tables summarize the available and expected spectroscopic data for
Carvomenthone. It is crucial to note that specific, experimentally determined high-resolution
NMR and IR data for the isolated (-)-Carvomenthone enantiomer are not readily found in
publicly available databases. The data presented is a combination of information available for
the racemate or is inferred from the known structure and spectroscopic data of similar
monoterpenoids.

Table 1: Mass Spectrometry (MS) Data for Carvomenthone

Data sourced from NIST Mass Spectrometry Data Center for Carvomenthone (racemic or
unspecified stereoisomer).
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m/z (Mass-to-Charge Ratio)

Relative Intensity

Putative Fragment

154 Low [M]+ (Molecular lon)
111 High [M - C3H7]+

97 Moderate [M - C4H70]+

83 Moderate [M - C5H90]+

69 High [C5H9]+

55 High [C4HT]+

41 High [C3H5]+

Table 2: Predicted *H NMR Chemical Shifts for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

predicted chemical shift ranges based on the structure and data for similar p-menthane

monoterpenoids.

Predicted Chemical

Proton _ Multiplicity Notes
Shift (8, ppm)
Methyl group adjacent
CHs (C7) 09-11 Doublet ]
to a chiral center.
Diastereotopic
CH(CH3)2 (C8, C9,
0.8-1.0 Doublets methyls of the
C10) ,
isopropyl group.
_ Methylene protons of
CH:2 1.2-25 Multiplets ]
the cyclohexane ring.
) Methine protons of the
CH 15-28 Multiplets _
cyclohexane ring.
_ Proton alpha to the
CH-C=0 2.0-25 Multiplet
carbonyl group.
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Table 3: Predicted 3C NMR Chemical Shifts for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

predicted chemical shift ranges based on the structure and data for similar p-menthane

monoterpenoids.

Carbon Predicted Chemical Shift (5, ppm)
C=0 (C2) 205 - 220

CH (C1) 40 - 55

CH: (C3) 30 - 45

CH (C4) 25 - 40

CH:z (C5) 20-35

CH:z (C6) 30-45

CHs (C7) 15-25

CH (C8) 25-35

CHs (C9, C10) 15- 25

Table 4: Infrared (IR) Spectroscopy Data for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

characteristic absorption bands expected for the functional groups present in the molecule.

Wavenumber (cm~?) Vibrational Mode Functional Group

2960 - 2850 C-H stretch Alkanes (CHs, CHz, CH)

1715 - 1700 C=0 stretch Saturated ketone

1465 C-H bend CHz (scissoring)

1385 & 1370 C-H bend gem-dimethyl (isopropyl group)
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Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework
for obtaining spectroscopic data for monoterpenoids like (-)-Carvomenthone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Weigh approximately 5-10 mg of the purified (-)-Carvomenthone sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDClIs).

o Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is free of any particulate matter; filter if necessary.
e 'H NMR Spectroscopy:
o The *H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

o Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

o A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-
noise ratio.

o Chemical shifts are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm) or
an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Spectroscopy:

o The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of
100 MHz for a 400 MHz instrument.

o Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
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o Awider spectral width is used compared to *H NMR.

o Alarger number of scans (typically 128 or more) and a longer relaxation delay (2-5
seconds) are required due to the lower natural abundance of 13C and its longer relaxation
times.

o Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).
2.2 Infrared (IR) Spectroscopy
e Sample Preparation:
o For a liquid sample like (-)-Carvomenthone, the simplest method is to prepare a neat film.

o Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or
KBr).

o Gently place a second salt plate on top to create a thin liquid film between the plates.

o Data Acquisition:

[¢]

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

[e]

A background spectrum of the empty sample compartment is recorded first.

[e]

The sample (sandwiched salt plates) is then placed in the sample holder.

o

The spectrum is typically recorded over the range of 4000 to 400 cm~1.

[¢]

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
2.3 Mass Spectrometry (MS)
e Instrumentation:

o Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry
(GC-MS) system.
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o The GC is equipped with a capillary column suitable for the separation of monoterpenoids
(e.g., a nonpolar HP-5MS or equivalent).

o Sample Preparation and Injection:

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or
dichloromethane).

o Inject a small volume (typically 1 yL) of the solution into the GC inlet.
e GC Conditions:
o The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min).

o Atemperature program is used to separate the components of the sample. A typical
program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate
of 3-10°C/min.

e MS Conditions:
o The mass spectrometer is typically operated in Electron lonization (EI) mode at 70 eV.
o The mass analyzer (e.g., a quadrupole) scans a mass range of approximately 40-400 m/z.

o The resulting mass spectrum shows the relative abundance of different fragment ions,
which is characteristic of the molecule's structure.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
natural product like (-)-Carvomenthone.
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Caption: Workflow for the spectroscopic analysis of (-)-Carvomenthone.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of (-)-Carvomenthone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12932112#spectroscopic-data-for-carvomenthone-
nmr-ir-mass-spec]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12932112?utm_src=pdf-body-img
https://www.benchchem.com/product/b12932112?utm_src=pdf-body
https://www.benchchem.com/product/b12932112#spectroscopic-data-for-carvomenthone-nmr-ir-mass-spec
https://www.benchchem.com/product/b12932112#spectroscopic-data-for-carvomenthone-nmr-ir-mass-spec
https://www.benchchem.com/product/b12932112#spectroscopic-data-for-carvomenthone-nmr-ir-mass-spec
https://www.benchchem.com/product/b12932112#spectroscopic-data-for-carvomenthone-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12932112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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